molecular formula C5H6IN3S B13942671 6-Pyrimidinethiol, 2-amino-4-methyl-5-iodo- CAS No. 63732-01-4

6-Pyrimidinethiol, 2-amino-4-methyl-5-iodo-

Cat. No.: B13942671
CAS No.: 63732-01-4
M. Wt: 267.09 g/mol
InChI Key: QXDXJQCESHNQNX-UHFFFAOYSA-N
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Description

6-Pyrimidinethiol, 2-amino-4-methyl-5-iodo- is a heterocyclic compound with the molecular formula C5H6IN3S It is characterized by the presence of an iodine atom, an amino group, and a thiol group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Pyrimidinethiol, 2-amino-4-methyl-5-iodo- typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-4-methyl-5-iodopyrimidine with thiourea under basic conditions. The reaction is carried out in a solvent such as ethanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-Pyrimidinethiol, 2-amino-4-methyl-5-iodo- undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The iodine atom can be reduced to form the corresponding hydrogen derivative.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as sodium azide or thiourea are used under basic conditions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Hydrogen derivative of the compound.

    Substitution: Various substituted pyrimidinethiol derivatives.

Scientific Research Applications

6-Pyrimidinethiol, 2-amino-4-methyl-5-iodo- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Pyrimidinethiol, 2-amino-4-methyl-5-iodo- involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. Additionally, the compound may interact with nucleic acids, influencing gene expression and cellular processes. The exact pathways and targets are still under investigation, but its ability to modulate biological activities makes it a compound of interest in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methyl-5-iodopyrimidine: Lacks the thiol group but shares the pyrimidine core structure.

    2-Amino-4-methyl-5-bromopyrimidine: Similar structure with a bromine atom instead of iodine.

    2-Amino-4-methyl-5-chloropyrimidine: Contains a chlorine atom instead of iodine.

Uniqueness

6-Pyrimidinethiol, 2-amino-4-methyl-5-iodo- is unique due to the presence of both the thiol and iodine groups. This combination imparts distinct chemical reactivity and potential biological activities that are not observed in its analogs. The thiol group allows for covalent interactions with proteins, while the iodine atom can participate in various substitution reactions, making it a versatile compound for research and industrial applications .

Properties

CAS No.

63732-01-4

Molecular Formula

C5H6IN3S

Molecular Weight

267.09 g/mol

IUPAC Name

2-amino-5-iodo-6-methyl-1H-pyrimidine-4-thione

InChI

InChI=1S/C5H6IN3S/c1-2-3(6)4(10)9-5(7)8-2/h1H3,(H3,7,8,9,10)

InChI Key

QXDXJQCESHNQNX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=S)N=C(N1)N)I

Origin of Product

United States

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